molecular formula C13H13FN4O B3723146 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Cat. No. B3723146
M. Wt: 260.27 g/mol
InChI Key: JRSBWFAMZJSBRX-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as FMHM, is a chemical compound that has been widely studied for its potential use in various scientific research applications. FMHM is a hydrazone derivative that has been synthesized through a multistep synthesis method and has shown promising results in various biological and physiological studies.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neuroprotection, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In antimicrobial activity, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, protection against oxidative stress and inflammation, and antibacterial and antifungal activity. In cancer cells, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis by activating various signaling pathways, including the p53 pathway. In neuroprotection, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to protect against oxidative stress and inflammation by increasing the activity of various antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In antimicrobial activity, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have potent antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, there are also some limitations to using 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in lab experiments, including its low stability and potential for degradation over time. Additionally, the synthesis method for 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be complex and time-consuming, which may limit its practical use in some experiments.

Future Directions

There are several future directions for 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone research, including the development of new synthesis methods to improve yield and stability, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in other areas of research, such as inflammation and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone and its potential side effects in vivo.

Scientific Research Applications

1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In antimicrobial activity, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have potent antibacterial and antifungal activity against various pathogens.

properties

IUPAC Name

2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c1-8-7-12(19)16-13(15-8)18-17-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H2,15,16,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSBWFAMZJSBRX-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=C(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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